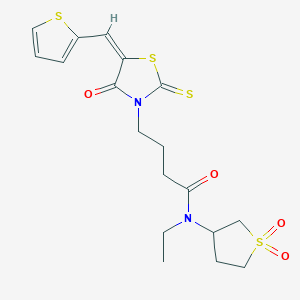

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S4/c1-2-19(13-7-10-28(23,24)12-13)16(21)6-3-8-20-17(22)15(27-18(20)25)11-14-5-4-9-26-14/h4-5,9,11,13H,2-3,6-8,10,12H2,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTBSZXVVGWTPA-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a synthetic derivative that exhibits significant biological activity, particularly in anticancer applications. This article reviews its biological properties, focusing on cytotoxicity, molecular interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that combines a thiazolidinone core with thiophene and tetrahydrothiophene moieties. This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated strong selectivity for these cancer cells while exhibiting moderate effects on colorectal carcinoma (HCT-116) and cervical cancer (HeLa) cells.

| Cell Line | Cytotoxicity | Selectivity |

|---|---|---|

| HepG-2 | High | High |

| MCF-7 | High | High |

| HCT-116 | Moderate | Low |

| HeLa | Moderate | Low |

The mechanism of action appears to involve apoptosis induction , inhibition of topoisomerase activity, and modulation of various signaling pathways such as NF-kB/mTOR/PI3K/Akt .

Molecular Interactions

Molecular docking studies indicate that the compound has a strong binding affinity to calf-thymus DNA, suggesting that it may exert its anticancer effects through direct interaction with DNA . The binding affinity to DNA can be quantified using docking scores, which provide insights into the potential efficacy of the compound as an anticancer agent.

Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxicity of the compound was assessed using the MTT assay across multiple cell lines. The results indicated that the compound significantly reduced cell viability in HepG-2 and MCF-7 cells compared to untreated controls.

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound could induce apoptosis through caspase activation pathways. This was confirmed by flow cytometry analysis, which showed increased levels of apoptotic markers in treated cells.

Pharmacological Profiles

The pharmacological properties of the compound were evaluated through in silico studies, focusing on ADME/T (Absorption, Distribution, Metabolism, Excretion/Toxicity) profiles. These analyses suggest favorable drug-like properties with low toxicity profiles, making it a promising candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Core Thiazolidinone Derivatives

Compounds with the thiazolidinone core exhibit significant diversity in substituents, influencing their biological and chemical profiles:

Physicochemical and Pharmacological Insights

- Polarity and Solubility : The sulfone group in the target compound increases polarity compared to furan or benzylidene analogs (e.g., ), which may enhance aqueous solubility but reduce membrane permeability .

- Biological Activity : While direct pharmacological data for the target compound are lacking, analogs in showed promise in antimicrobial screens, with chlorophenyl derivatives exhibiting MIC values <10 µg/mL against S. aureus .

Q & A

Q. What conceptual frameworks explain the thiophene moiety’s electronic contributions to reactivity?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to assess thiophene’s electron-rich π-system in nucleophilic attacks. Compare HOMO-LUMO gaps with DFT calculations for furan/pyridine analogs to quantify resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.